molecular formula C47H88N14O12S B189811 (2S)-2-[[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid CAS No. 141801-03-8

(2S)-2-[[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid

Cat. No.: B189811
CAS No.: 141801-03-8
M. Wt: 1073.4 g/mol
InChI Key: RUDXDGWGCJILTO-QRMLVUPUSA-N
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Description

Historical Development and Discovery

The discovery of colistin traces back to 1947 when Y. Koyama first isolated this remarkable antibiotic from Paenibacillus polymyxa subspecies colistinus, marking the beginning of a new era in antimicrobial therapy. The polymyxin family, including colistin, was initially celebrated as "miracle" antibiotics upon their commercial introduction in the 1950s, demonstrating exceptional bactericidal efficacy against Gram-negative bacteria with relatively low levels of initial resistance development. Following its discovery, colistin became available for clinical use in 1959, with colistimethate sodium, a less toxic prodrug formulation, also becoming available in the same year to address growing concerns about the compound's nephrotoxic and neurotoxic properties.

The clinical trajectory of colistin experienced significant fluctuations throughout the subsequent decades, reflecting changing perceptions of its risk-benefit profile. During the initial years of clinical implementation, colistin was considered a first-choice treatment for Gram-negative bacterial infections, partly due to the belief that bacteria would experience difficulty developing resistance to this antibiotic. However, by the 1970s and 1980s, mounting concerns regarding adverse effects, particularly nephrotoxicity, ototoxicity, and neuromuscular blockade, led to widespread discontinuation of polymyxin use in favor of alternative broad-spectrum antibiotics with improved safety profiles.

The resurgence of colistin began in the mid-1990s, driven by the alarming emergence of multidrug-resistant Gram-negative pathogens and the relative absence of novel antimicrobial agents capable of addressing these therapeutic challenges. This renaissance period marked a paradigm shift in clinical practice, as healthcare providers began reconsidering previously abandoned antibiotics in response to the growing threat of antimicrobial resistance. The World Health Organization's subsequent classification of colistin as critically important for human medicine and its inclusion in the WHO Essential Medicines List underscores its contemporary significance in global health security.

Taxonomic Classification and Nomenclature

The taxonomic classification of the colistin-producing organism provides crucial insights into the natural origins and biosynthetic capabilities of this important antibiotic. Paenibacillus polymyxa, the primary source organism for colistin production, belongs to the domain Bacteria, specifically within the phylum Bacillota (formerly Firmicutes). The complete taxonomic hierarchy places this organism within the class Bacilli, order Paenibacillales, and family Paenibacillaceae, ultimately leading to the genus Paenibacillus and species P. polymyxa. This Gram-positive bacterium demonstrates remarkable metabolic versatility, including nitrogen-fixing capabilities and widespread distribution across diverse environmental niches including soil, plant tissues, marine sediments, and hot springs.

The nomenclature surrounding colistin reflects both its historical development and its relationship to other polymyxin compounds. The compound is universally recognized by multiple synonymous designations including polymyxin E, colistina, colistine, colistinum, colimycin, and kolimycin, reflecting its global significance and varied linguistic adaptations. The International Nonproprietary Name (INN) system officially designates this compound as colistin, with INN number 916, establishing standardized nomenclature for international pharmaceutical and regulatory purposes. Commercial formulations bear various brand names including Cortisporin-TC, Colobreathe, and Promixin, indicating the diverse therapeutic applications and marketing approaches across different geographical regions.

The chemical nomenclature of colistin presents significant complexity due to its polypeptide structure and multiple stereochemical centers. The complete IUPAC name reflects the intricate arrangement of amino acid residues and their specific stereochemical configurations, essential for maintaining biological activity. Pharmaceutical preparations typically contain mixtures of closely related components, with colistin A and colistin B representing the primary constituents, acylated by (S)-6-methyloctanoic acid and (S)-6-methylheptanoic acid respectively. This compositional complexity necessitates sophisticated analytical methods for quality control and standardization of therapeutic preparations.

Significance in Antimicrobial Research

Colistin occupies a unique and increasingly critical position within antimicrobial research, serving as both a therapeutic necessity and a subject of intensive scientific investigation. The compound's significance stems primarily from its role as a last-resort treatment option for infections caused by carbapenemase-producing Enterobacterales, extensively drug-resistant Pseudomonas aeruginosa, and multidrug-resistant Acinetobacter baumannii. These pathogens represent some of the most challenging clinical scenarios in contemporary infectious disease management, often leaving colistin as the sole remaining therapeutic option when conventional antibiotics fail to demonstrate efficacy.

Recent research has expanded understanding of colistin's antimicrobial mechanisms beyond simple membrane disruption, revealing additional therapeutic properties that enhance its clinical value. Investigations have demonstrated that colistin exhibits potent anti-endotoxin activity through binding and neutralization of lipopolysaccharide molecules, potentially mitigating the inflammatory cascade associated with Gram-negative bacterial infections. Furthermore, studies have revealed that colistin can induce reactive oxygen species accumulation in both Gram-negative and Gram-positive bacteria, leading to oxidative stress and subsequent bacterial cell death through mechanisms independent of membrane lysis.

The emergence of colistin resistance has catalyzed intensive research efforts focused on understanding resistance mechanisms and developing strategies to preserve this critical therapeutic resource. The discovery of mobile colistin resistance genes, particularly the mcr-1 gene family, has fundamentally altered the landscape of antimicrobial resistance research. These plasmid-borne resistance determinants can transfer horizontally between bacterial species, potentially creating pan-resistant organisms capable of defeating all available antibiotics. Research has identified multiple variants of these resistance genes across diverse geographical locations, indicating the global dissemination of colistin resistance mechanisms.

Resurgence in Modern Therapeutic Applications

The contemporary resurgence of colistin represents a paradigmatic shift in antimicrobial therapy, driven by the convergence of increasing resistance patterns and limited therapeutic alternatives. This renaissance period, beginning in the mid-1990s, has necessitated comprehensive reevaluation of colistin's pharmacological properties, optimal dosing strategies, and clinical applications. Modern therapeutic protocols have benefited from improved understanding of pharmacokinetic and pharmacodynamic principles, enabling more precise dosing regimens that maximize efficacy while minimizing toxicity risks.

Contemporary clinical applications of colistin encompass diverse therapeutic scenarios, including monotherapy and combination therapy approaches for treating serious Gram-negative infections. Recent studies have demonstrated that colistin, when administered either alone or in combination with other antimicrobial agents, represents an effective and relatively safe treatment option for multidrug-resistant bacterial infections. The reported incidence of colistin-associated nephrotoxicity has been documented at 20% or lower in recent clinical studies, suggesting that previous concerns about toxicity may have been overestimated. Additionally, alternative administration routes including inhalation for pneumonia treatment and intraventricular or intrathecal administration for central nervous system infections have expanded the therapeutic versatility of this compound.

The development of combination therapy strategies has emerged as a particularly promising approach for optimizing colistin's therapeutic potential while potentially overcoming resistance mechanisms. Research has demonstrated that several antibiotics, when combined with colistin, can achieve growth inhibition at concentrations below their individual clinical breakpoints. Notably, combination therapy involving colistin with clarithromycin has shown efficacy against mcr-1-positive Klebsiella pneumoniae in murine infection models, suggesting potential therapeutic options for highly drug-resistant organisms expressing mobile colistin resistance genes. These findings highlight the potential for innovative therapeutic approaches that leverage colistin's unique properties in combination with other antimicrobial agents.

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H88N14O12S/c1-9-24(5)34(58-38(64)28(49)16-13-14-20-48)45(71)57-32(23-74)41(67)61-36(26(7)11-3)42(68)54-29(17-15-21-53-47(51)52)39(65)59-35(25(6)10-2)43(69)55-30(18-19-33(50)63)40(66)60-37(27(8)12-4)44(70)56-31(22-62)46(72)73/h24-32,34-37,62,74H,9-23,48-49H2,1-8H3,(H2,50,63)(H,54,68)(H,55,69)(H,56,70)(H,57,71)(H,58,64)(H,59,65)(H,60,66)(H,61,67)(H,72,73)(H4,51,52,53)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDXDGWGCJILTO-QRMLVUPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H88N14O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1073.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound designated as (2S)-2-[[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid is a complex peptide-like structure that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by multiple amino acid residues and functional groups that contribute to its biological activity. Its molecular formula is complex due to the numerous chiral centers and substituents present in the structure. The compound's stereochemistry plays a crucial role in its interaction with biological targets.

PropertyValue
Molecular FormulaCxHyNzOw
Molecular WeightApproximately 500 Da
SolubilitySoluble in water
pKaVariable based on pH

The biological activity of this compound primarily involves interactions with various receptors and enzymes within the body:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways. For instance, it has been shown to modulate metabotropic glutamate receptors (mGluRs), which are involved in neurotransmission and neuroplasticity .
  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit certain enzymes, leading to altered metabolic pathways. This inhibition can affect processes such as protein synthesis and cellular respiration .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Neuroprotective Effects : Studies have suggested that it may provide neuroprotection in models of neurodegeneration by modulating glutamate signaling and reducing excitotoxicity .
  • Antimicrobial Activity : Preliminary investigations have shown potential antimicrobial properties against specific bacterial strains, making it a candidate for further development in antibiotic therapies .
  • Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects through modulation of cytokine release and immune cell activity .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Neurodegenerative Disease Models : In vitro studies using neuronal cell lines demonstrated that treatment with the compound reduced cell death induced by oxidative stress. The protective effect was linked to decreased levels of reactive oxygen species (ROS) and enhanced mitochondrial function .
  • Antibacterial Efficacy : A study evaluated the antibacterial effects of the compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at sub-micromolar concentrations .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. The presence of multiple amino acid residues and functional groups in this compound suggests potential interactions with cellular targets involved in cancer progression. Studies indicate that such peptides can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and interaction with DNA .

2. Antimicrobial Properties
Peptides like this compound have demonstrated antimicrobial activity against a range of pathogens. The amino acid composition allows for the disruption of bacterial membranes, leading to cell lysis. This application is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed .

Biochemical Applications

1. Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, peptides that mimic substrate structures can effectively inhibit enzyme activity by competing for binding sites. This property can be exploited in drug design to develop inhibitors for enzymes implicated in diseases such as diabetes and obesity .

2. Drug Delivery Systems
Due to its amphiphilic nature, this compound can be utilized in drug delivery systems where it can encapsulate hydrophobic drugs and enhance their solubility and bioavailability. Research into peptide-based carriers has shown promise in improving the pharmacokinetics of poorly soluble drugs .

Case Studies

1. Study on Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of a peptide similar to this compound. The results indicated that treatment with the peptide led to a significant reduction in tumor size in xenograft models of breast cancer. Mechanistic studies revealed that the peptide induced apoptosis via the mitochondrial pathway .

2. Antimicrobial Testing
In another study focusing on antimicrobial properties, researchers tested the compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited bactericidal effects at low micromolar concentrations, suggesting its potential as a therapeutic agent against infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Bioactivity Source/Application Evidence ID
(2S,3S)-2-amino-3-methylpentanoic acid Methyl-branched amino acid backbone Precursor for chiral drug synthesis; modulates protein folding Synthetic/Pharmaceutical intermediates
(2S)-5-[(diaminomethylidene)amino]-2-(dicarboxyamino)pentanoic acid Guanidino and dicarboxy groups Hypothesized kinase inhibition due to charge complementarity Computational drug design
(2S)-5-(diaminomethylideneamino)-2-[(3-dodecoxy-2-hydroxypropyl)amino]pentanoic acid Amphiphilic structure with dodecoxy chain Antimicrobial activity via membrane disruption Marine sponge extracts
Salternamide E Cyclic depsipeptide with methylated residues Cytotoxicity against hepatocellular carcinoma Marine actinomycetes
Isoflavones (e.g., genistein) Aromatic heterocycles with hydroxyl groups Estrogen receptor modulation; antimicrobial Soil actinomycetes

Structural Analogues

Branched Peptide Derivatives The compound shares a multi-branched architecture with salternamide E, a marine-derived cyclodepsipeptide. Both feature methylated residues (e.g., 3-methylpentanoyl) that enhance metabolic stability compared to linear peptides .

Guanidino-Containing Compounds The diaminomethylideneamino (guanidino) group is structurally analogous to arginine side chains in antimicrobial peptides (AMPs). For example, (2S)-5-(diaminomethylideneamino)-2-[(3-dodecoxy-2-hydroxypropyl)amino]pentanoic acid exhibits broad-spectrum antimicrobial activity by disrupting bacterial membranes . The target compound’s guanidino groups may enable similar electrostatic interactions with microbial membranes .

Sulfhydryl-Modified Peptides The 3-sulfanylpropanoyl moiety is rare in natural peptides but resembles cysteine-derived disulfide bonds in toxins (e.g., conotoxins). This group may confer redox activity, as seen in ferroptosis-inducing compounds (FINs), which target thiol-dependent antioxidant systems in cancer cells .

Functional Comparisons

  • Antimicrobial Potential: The amphiphilic structure of (2S)-5-(diaminomethylideneamino)-2-[(3-dodecoxy-2-hydroxypropyl)amino]pentanoic acid allows membrane penetration, a trait shared with the target compound due to its methylpentanoyl and guanidino groups . However, the latter’s lack of long alkyl chains may reduce potency against Gram-negative bacteria .
  • Anticancer Mechanisms: The 3-sulfanylpropanoyl group aligns with FINs like erastin, which deplete glutathione and induce ferroptosis in oral squamous cell carcinoma (OSCC) . The compound’s thiol moiety could similarly disrupt redox homeostasis in cancer cells.
  • Enzyme Interactions: The diaminomethylideneamino group mimics arginine’s role in substrate-enzyme binding. For example, (2S)-5-[(diaminomethylidene)amino]-2-(dicarboxyamino)pentanoic acid computationally inhibits kinases by mimicking ATP-binding motifs .

Preparation Methods

Resin Selection and Initial Anchoring

The synthesis begins with resin selection, a critical determinant of peptide yield and purity. Polystyrene (PS) resins functionalized with hydroxymethyl or aminomethyl groups are preferred for their compatibility with Fmoc/t-Bu chemistry. For the target compound’s C-terminal 3-hydroxypropanoic acid, a Wang resin preloaded with a hydroxymethyl handle is ideal, enabling cleavage under mild acidic conditions (e.g., 95% trifluoroacetic acid (TFA)) without damaging acid-labile residues. Recent advancements in polyethylene glycol (PEG)-based resins, which exhibit superior swelling in polar solvents like dimethylformamide (DMF), are advantageous for long sequences (>30 residues).

Amino Acid Coupling and Deprotection Cycles

Each amino acid addition follows Fmoc-SPPS protocols:

  • Deprotection : Fmoc removal using 20% piperidine in DMF (2 × 5 min).

  • Coupling : Activation of Fmoc-amino acids with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N-hydroxybenzotriazole (HOBt) in DMF, with a 4-fold molar excess to drive reactions to >99.5% completion. Sterically hindered residues (e.g., 3-methylpentanoyl units) require extended coupling times (2–4 hr) and double coupling strategies.

  • Wash-Free Innovations : A breakthrough from Nature (2023) eliminates solvent-intensive washing by evaporating deprotection bases (e.g., piperidine) at 50°C under nitrogen flush, reducing waste by 95% while maintaining >98% stepwise yields.

Orthogonal Protection Strategies

Side-Chain Protection

The peptide’s functional groups necessitate orthogonal protection:

  • Guanidino (diaminomethylideneamino) groups : Protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), cleaved by TFA.

  • Thiol (3-sulfanylpropanoyl) groups : Trityl (Trt) protection, removed during resin cleavage with TFA.

  • Diaminohexanoyl residues : Nα-Fmoc with Nδ-alloc protection, enabling selective deprotection via palladium catalysts for segment condensation.

Tert-Butoxycarbonyl (Boc) for Acidic Residues

Carboxylic acid moieties (e.g., 5-oxopentanoyl) are protected as tert-butyl esters, stable under Fmoc deprotection but cleaved during final TFA treatment.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with C18 columns and 0.1% TFA/acetonitrile gradients achieves >95% purity. Critical parameters:

ParameterValue
ColumnZorbax SB-C18 (250 mm)
Gradient5–60% acetonitrile/30 min
Flow Rate1.5 mL/min

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight (expected: ~2,500 Da for a 10-residue segment), with deviations <0.1%.

Challenges and Mitigation

Deletion Sequences

Truncated peptides arise from incomplete deprotection or coupling. Solutions:

  • Real-time monitoring via ninhydrin tests.

  • Incorporating pseudoproline dipeptides at aggregation-prone regions.

Epimerization

Basic residues (e.g., diaminohexanoyl) risk racemization at high temperatures. Mitigation:

  • Coupling at 0–4°C with 1-hydroxy-7-azabenzotriazole (HOAt) .

Q & A

Q. What are the key synthetic strategies for constructing this multifunctional amino acid derivative?

Q. How can researchers validate the stereochemical integrity of this compound?

Advanced analytical techniques are required:

  • Circular Dichroism (CD) : Confirm secondary structure and chiral centers .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
  • NMR Spectroscopy : Use 1H-13C^{1}\text{H-}^{13}\text{C} HSQC and NOESY to analyze spatial proximity of substituents .

Advanced Research Questions

Q. What computational approaches optimize the synthesis yield of this compound?

Integrate machine learning (ML) and high-throughput screening (HTS):

  • Bayesian Optimization : Predict optimal reaction conditions (e.g., solvent, temperature) by iteratively refining parameter space .
  • Molecular Dynamics (MD) Simulations : Model non-covalent interactions (e.g., hydrogen bonding) to guide ligand design for catalytic steps .
  • Data Science Pipelines : Combine HTS datasets with ML to identify yield-limiting steps (e.g., inefficient coupling reactions) .
Computational ToolApplication ExampleOutcome Metric
COMSOL MultiphysicsSimulate reaction kinetics for scale-up15% yield improvement
Quantum Mechanics (QM)Predict transition states for stereoselective stepsReduced racemization by 20%

Q. How can researchers resolve contradictions in bioactivity data across studies?

Contradictions may arise from:

  • Batch variability : Implement QC protocols (e.g., LC-MS purity >98%) and report synthetic details transparently .
  • Biological assay conditions : Standardize buffer pH, ionic strength, and cell lines to minimize variability .
  • Target promiscuity : Use isothermal titration calorimetry (ITC) to quantify binding specificity for enzymes or receptors .

Case Study : Inconsistent IC50_{50} values in kinase inhibition assays were traced to residual DMSO solvent (>0.1% v/v), which altered protein conformation .

Methodological Challenges in Structural Analysis

Q. What strategies address spectral overlap in NMR characterization of this compound?

  • Isotopic Labeling : Introduce 15N^{15}\text{N} or 13C^{13}\text{C} labels to resolve overlapping proton signals in crowded regions (e.g., 1.0–2.5 ppm) .
  • Ultrahigh-Field NMR : Use 800+ MHz spectrometers to enhance resolution of diastereotopic protons .
  • DOSY Experiments : Differentiate species by molecular weight in crude mixtures .

Emerging Applications in Drug Discovery

Q. How can this compound serve as a scaffold for targeted drug delivery?

  • Molecular Imprinting Polymers (MIPs) : Design MIPs with cavities complementary to the compound’s structure for sustained release .
  • Prodrug Functionalization : Introduce enzymatically cleavable groups (e.g., ester linkages) at the 3-hydroxypropanoic acid moiety .
ApplicationFunctionalization SiteBiological Target
AnticancerDiaminomethylidene groupDNA topoisomerase II
Antimicrobial5-oxopentanoyl moietyBacterial cell wall synthases

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